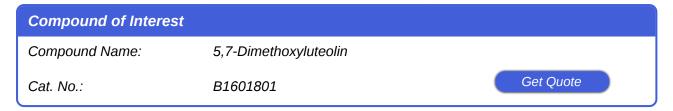


5,7-Dimethoxyluteolin: A Technical Guide to its Physicochemical Properties and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dimethoxyluteolin, a naturally occurring flavone, has garnered significant interest in the scientific community for its potential therapeutic applications. As a derivative of luteolin, it exhibits a range of biological activities, most notably as a dopamine transporter (DAT) activator. [1][2] This technical guide provides an in-depth overview of the core physicochemical properties of **5,7-Dimethoxyluteolin**, detailed experimental methodologies for their determination, and an exploration of its role in modulating the dopamine signaling pathway.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of **5,7-Dimethoxyluteolin** is paramount for its development as a therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

Identity and Structure

- IUPAC Name: 2-(3,4-dihydroxyphenyl)-5,7-dimethoxy-4H-chromen-4-one
- Molecular Formula: C17H14O6



Molecular Weight: 314.29 g/mol

CAS Number: 90363-40-9[1]

Synonyms: Luteolin-5,7-dimethyl ether

The structure of **5,7-Dimethoxyluteolin** is characterized by a C6-C3-C6 flavonoid backbone with methoxy groups at positions 5 and 7 of the A-ring and hydroxyl groups at positions 3' and 4' of the B-ring.

Quantitative Physicochemical Data

The following table summarizes the available quantitative physicochemical data for **5,7-Dimethoxyluteolin** and related compounds. It is important to note that experimentally determined values for the melting point, pKa, and logP of **5,7-Dimethoxyluteolin** are not readily available in the cited literature. Therefore, data for the closely related compound **5,7-Dimethoxyflavone** and the parent compound luteolin are provided for comparison, and this should be considered when interpreting the data.

Property	5,7- Dimethoxyluteolin	5,7- Dimethoxyflavone (Related Compound)	Luteolin (Parent Compound)
Melting Point (°C)	Not available	154[3]	329.5
рКа	Not available	Not available	Not available
logP	Not available	2.2 (Calculated)[3]	2.53
Solubility	Highly soluble in DMSO[1][4]	Soluble in DMSO and Methanol	Sparingly soluble in aqueous buffers; Soluble in ethanol, DMSO, and DMF

Experimental Protocols

This section outlines detailed methodologies for the determination of key physicochemical properties of flavonoids like **5,7-Dimethoxyluteolin**.



Melting Point Determination (Capillary Method)

The melting point of a crystalline solid can be determined using the capillary method.

Methodology:

- Sample Preparation: A small amount of the finely powdered, dry sample of 5,7 Dimethoxyluteolin is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
- Apparatus: The capillary tube is attached to a thermometer and placed in a melting point apparatus containing a heating block or an oil bath.
- Heating: The temperature is raised gradually while the sample is observed.
- Determination: The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire solid has melted.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) can be determined by potentiometric titration, which measures the change in pH of a solution upon the addition of a titrant.

Methodology:

- Solution Preparation: A solution of **5,7-Dimethoxyluteolin** of known concentration is prepared in a suitable solvent mixture (e.g., water-cosolvent) to ensure solubility.
- Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
- pH Measurement: The pH of the solution is monitored continuously using a calibrated pH meter.
- Data Analysis: A titration curve is generated by plotting the pH against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

logP Determination (HPLC Method)



The octanol-water partition coefficient (logP), a measure of lipophilicity, can be determined using high-performance liquid chromatography (HPLC).

Methodology:

- System Preparation: An HPLC system equipped with a C18 reverse-phase column is used. The mobile phase is a mixture of a buffered aqueous solution and an organic solvent (e.g., methanol or acetonitrile).
- Standard Calibration: A series of standard compounds with known logP values are injected to establish a calibration curve by plotting their retention times against their logP values.
- Sample Analysis: A solution of **5,7-Dimethoxyluteolin** is injected into the HPLC system.
- logP Calculation: The retention time of 5,7-Dimethoxyluteolin is used to calculate its logP value from the calibration curve.

Solubility Determination (Shake-Flask Method)

The solubility of a compound in a specific solvent can be determined using the shake-flask method.

Methodology:

- Equilibration: An excess amount of 5,7-Dimethoxyluteolin is added to a known volume of the solvent in a sealed container.
- Shaking: The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium.
- Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.
- Quantification: The concentration of 5,7-Dimethoxyluteolin in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

Synthesis of 5,7-Dimethoxyluteolin



The synthesis of **5,7-Dimethoxyluteolin** can be adapted from general methods for flavonoid synthesis, such as the Suzuki-Miyaura cross-coupling reaction.[5] A plausible synthetic route is outlined below.

Workflow for Synthesis of 5,7-Dimethoxyluteolin



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Caption: A generalized workflow for the synthesis of **5,7-Dimethoxyluteolin**.

Methodology:

- Starting Materials: The synthesis would likely start from a protected and functionalized A-ring precursor, such as an 8-iodo-5,7-dimethoxychrysin derivative, and a suitable boronic acid derivative for the B-ring.
- Suzuki-Miyaura Cross-Coupling: The two fragments are coupled using a palladium catalyst and a base in a suitable solvent system.[5]
- Deprotection and/or Oxidation: Subsequent chemical steps would be required to remove any
 protecting groups and introduce the hydroxyl groups on the B-ring, if not already present, to
 yield the final 5,7-Dimethoxyluteolin product.

Biological Activity and Signaling Pathways

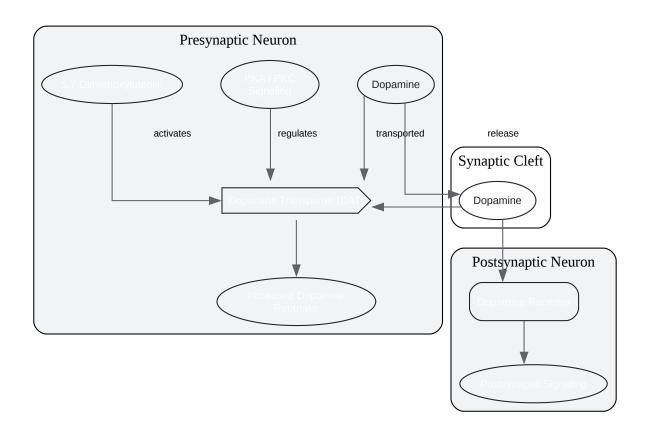
5,7-Dimethoxyluteolin has been identified as a dopamine transporter (DAT) activator.[1][2] The dopamine transporter is a key protein in the central nervous system responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating the duration and intensity of dopaminergic signaling.



Dopamine Transporter (DAT) Signaling Pathway

The activation of DAT by **5,7-Dimethoxyluteolin** would lead to an increased reuptake of dopamine from the synapse. This modulation of dopamine levels can have significant implications for neurological function and is a target for the treatment of various neuropsychiatric disorders. The precise signaling cascade initiated by **5,7-Dimethoxyluteolin**'s interaction with DAT is a subject of ongoing research, but it is known that DAT function is regulated by various intracellular signaling pathways, including those involving protein kinase A (PKA) and protein kinase C (PKC).[6]

Dopamine Transporter Activation Pathway



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Caption: Activation of DAT by 5,7-Dimethoxyluteolin enhances dopamine reuptake.



Conclusion

5,7-Dimethoxyluteolin is a promising flavonoid with the potential for development as a therapeutic agent, particularly due to its activity as a dopamine transporter activator. This guide has provided a summary of its known physicochemical properties, along with standardized experimental protocols for their determination. Further research is warranted to fully elucidate its pharmacological profile and to obtain precise experimental data for its key physicochemical parameters. The provided information serves as a valuable resource for researchers and scientists working on the development of novel therapeutics based on this and related flavonoid structures.

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